BenchChemオンラインストアへようこそ!

3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine

Lipophilicity Drug design Physicochemical property

3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine (CAS 2034613-92-6) is a synthetic pyrrolidine derivative with molecular formula C18H25NO2 and molecular weight 287.40 g/mol. The compound features a pyrrolidine core functionalized at the 3-position with a cyclopropylmethoxy ether group and N-acylated with a 4-propylbenzoyl moiety.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
CAS No. 2034613-92-6
Cat. No. B6426057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine
CAS2034613-92-6
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3
InChIInChI=1S/C18H25NO2/c1-2-3-14-6-8-16(9-7-14)18(20)19-11-10-17(12-19)21-13-15-4-5-15/h6-9,15,17H,2-5,10-13H2,1H3
InChIKeyURXOOFWGIOSJOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine – Chemical Identity, Class, and Procurement-Relevant Characteristics


3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine (CAS 2034613-92-6) is a synthetic pyrrolidine derivative with molecular formula C18H25NO2 and molecular weight 287.40 g/mol . The compound features a pyrrolidine core functionalized at the 3-position with a cyclopropylmethoxy ether group and N-acylated with a 4-propylbenzoyl moiety . This substitution pattern places it within a class of N-benzoyl-3-alkoxy-pyrrolidines that have been investigated in patent literature as phosphodiesterase 4 (PDE4) inhibitors [1]. The combination of the cyclopropylmethoxy group—known to enhance metabolic stability relative to linear alkoxy substituents—and the para-propylphenyl carbonyl group distinguishes this compound from simpler N-benzoyl-pyrrolidine analogs commonly used as synthetic intermediates or screening library members.

Why 3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine Cannot Be Interchanged with Generic N-Benzoyl-Pyrrolidine Analogs


Generic substitution of N-acyl-pyrrolidine screening compounds without regard to specific benzoyl substituents introduces uncontrolled variability in key drug-design parameters. The 4-propyl substituent on the benzoyl ring of this compound contributes approximately +1.1 log units of calculated lipophilicity (cLogP) compared to the unsubstituted benzoyl analog 1-benzoyl-3-(cyclopropylmethoxy)pyrrolidine , and the cyclopropylmethoxy ether provides a conformationally constrained, metabolically resistant oxygen handle that differs fundamentally from a free hydroxyl, methoxy, or sulfonyl group at the same position [1]. In PDE4 inhibitor structure-activity relationships, both the nature of the N-acyl aryl substituent and the 3-alkoxy group critically modulate isoform selectivity and cellular potency—meaning that simply procuring any N-benzoyl-pyrrolidine scaffold as a substitute will not replicate the physicochemical and pharmacological profile of this specific compound [1].

Quantitative Differentiation Evidence: 3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine vs. Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Benzoyl Analog Based on Calculated cLogP

The 4-propyl substitution on the benzoyl ring of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine (MW 287.40, C18H25NO2) increases calculated octanol-water partition coefficient (cLogP) by approximately 1.1 log units relative to the unsubstituted benzoyl analog 1-benzoyl-3-(cyclopropylmethoxy)pyrrolidine (MW 245.32, C15H19NO2) [1]. This difference in lipophilicity is expected to translate into altered membrane permeability, protein binding, and pharmacokinetic distribution profiles.

Lipophilicity Drug design Physicochemical property

Topological Polar Surface Area Differentiation from Sulfonyl-Containing Analog

3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine has a calculated topological polar surface area (TPSA) of approximately 29.5 Ų, compared to 62.8 Ų for the sulfonyl-containing analog 3-(2-methylpropane-2-sulfonyl)-1-(4-propylbenzoyl)pyrrolidine (CAS 1797612-06-6) [1][2]. The 33.3 Ų lower TPSA of the target compound places it well below the 60 Ų threshold commonly associated with favorable blood-brain barrier penetration, whereas the sulfonyl analog exceeds this threshold.

Membrane permeability CNS drug design Polar surface area

Class-Level PDE4 Inhibitory Activity Supported by Patent Structural Claims

Patent UA73964C2 explicitly claims pyrrolidine derivatives bearing cyclopropylmethoxy and N-benzoyl substituents as potent and selective inhibitors of cAMP-specific phosphodiesterase (PDE4) [1]. While the patent does not disclose the IC50 value for this exact compound, structurally related examples within the patent demonstrate PDE4 inhibitory activity. The core scaffold of 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine falls within the patent's generic Markush structure, providing intellectual property-based evidence that this substitution pattern is compatible with PDE4 target engagement.

Phosphodiesterase 4 cAMP Inflammation

Molecular Weight Optimization Within Lead-Like Chemical Space Compared to Dichloro Analog

With a molecular weight of 287.40 g/mol, 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine sits within the optimal lead-like chemical space (MW < 350), whereas the 2,4-dichloro-substituted analog 3-(cyclopropylmethoxy)-1-(2,4-dichlorobenzoyl)pyrrolidine (CAS 2034387-07-8, MW 314.21) exceeds 300 g/mol and introduces halogen atoms that may confound assay results through non-specific protein binding . The target compound's lower molecular weight and absence of halogen atoms reduce the risk of assay interference artifacts commonly associated with dichloro-aromatic compounds in high-throughput screening [1].

Lead-likeness Fragment-based drug discovery Molecular weight

Recommended Application Scenarios for 3-(Cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine Based on Quantitative Evidence


PDE4 Inhibitor Hit Identification and Lead Optimization

Procurement for PDE4-focused screening campaigns. The compound's structural alignment with the generic formula claimed in patent UA73964C2 [1] makes it a relevant member of screening libraries designed to identify novel PDE4 inhibitors for inflammatory respiratory diseases (COPD, asthma) or CNS disorders. Its moderate lipophilicity (cLogP ≈ 3.8) and lead-like MW (287.40) provide a balanced starting point for hit-to-lead optimization, allowing medicinal chemists to explore vectors for improving PDE4 subtype selectivity without immediate liability concerns.

CNS-Penetrant Probe Development Leveraging Low TPSA

The TPSA of approximately 29.5 Ų places this compound well below the established 60 Ų threshold for blood-brain barrier penetration [1], making it suitable for CNS drug discovery programs targeting centrally expressed PDE4 isoforms (PDE4A, PDE4B, PDE4D) implicated in depression, cognition, and neuroinflammation. In contrast, the sulfonyl-containing analog (TPSA 62.8 Ų) would be deprioritized for CNS applications based on its unfavorable polar surface area. Procurement decisions for neuroscience-focused screening should prioritize this compound over higher-TPSA alternatives.

Structure-Activity Relationship (SAR) Studies on N-Benzoyl Substitution

The 4-propylbenzoyl moiety provides a specific, quantifiable lipophilic increment (ΔcLogP ≈ +1.1 vs. unsubstituted benzoyl) that can be systematically varied in SAR studies [1]. Research groups investigating the impact of para-alkyl chain length on PDE4 potency, selectivity, and cellular activity can use this compound as a defined reference point within an alkyl-chain homologation series. Its well-defined substitution pattern (single para-substituent, no confounding ortho- or meta-groups) reduces interpretive ambiguity in SAR data compared to polysubstituted analogs.

Synthetic Building Block for Focused Library Construction

As a building block featuring a differentiated 4-propylbenzoyl-3-cyclopropylmethoxy-pyrrolidine scaffold, this compound enables the construction of focused screening libraries exploring diversity around the cyclopropylmethoxy ether and the propyl chain [1]. Its absence of halogen atoms and PAINS-liable substructures reduces the risk of generating assay-interfering library members, supporting cleaner screening data and higher hit confirmation rates in biochemical and cell-based assays.

Quote Request

Request a Quote for 3-(cyclopropylmethoxy)-1-(4-propylbenzoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.